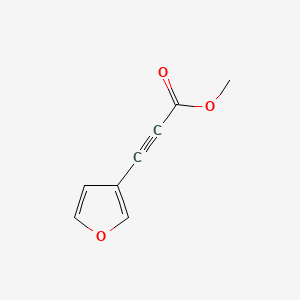

Methyl 3-(furan-3-yl)prop-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

147676-00-4 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.133 |

IUPAC Name |

methyl 3-(furan-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C8H6O3/c1-10-8(9)3-2-7-4-5-11-6-7/h4-6H,1H3 |

InChI Key |

OHQKPRGBXDXNIQ-UHFFFAOYSA-N |

SMILES |

COC(=O)C#CC1=COC=C1 |

Synonyms |

2-Propynoic acid, 3-(3-furanyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Furan 3 Yl Prop 2 Ynoate and Analogues

Direct Synthetic Routes to Methyl 3-(Furan-3-yl)prop-2-ynoate

Direct synthetic routes to this compound primarily focus on the formation of the crucial carbon-carbon bond between the furan (B31954) ring and the propiolate moiety.

Esterification and Propargylation Strategies for Furan-3-yl-Substituted Alkynes

One of the fundamental approaches to synthesizing this compound involves a two-step process: the creation of a furan-3-yl-substituted alkyne followed by esterification. The initial furan-alkyne bond can be formed through various methods, including the coupling of a suitable furan derivative with a propargyl group. Once the 3-(furan-3-yl)prop-2-yn-1-ol (B8730377) is obtained, it can be oxidized to the corresponding carboxylic acid, 3-(furan-3-yl)prop-2-ynoic acid. Subsequent esterification with methanol, typically under acidic conditions, yields the target compound, this compound.

Alternatively, propargylation strategies can be employed where a furan-3-yl nucleophile reacts with a propargylic electrophile. The resulting furan-3-yl substituted alkyne can then be further functionalized to introduce the methyl ester group.

Palladium-Catalyzed Cross-Coupling Reactions for the Construction of Furan-Alkyne Bonds (e.g., Sonogashira Coupling Variants)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful and widely used method for the direct formation of the furan-alkyne bond. acs.org This reaction typically involves the coupling of a 3-halofuran (e.g., 3-iodofuran or 3-bromofuran) with methyl propiolate in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The Sonogashira coupling offers high efficiency and functional group tolerance, making it a versatile tool for synthesizing a wide range of furan-alkyne conjugates. chim.it Variations of this reaction have been developed to improve yields, reduce catalyst loading, and expand the substrate scope. These advancements have made the Sonogashira coupling a cornerstone in the synthesis of compounds like this compound. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Furan Derivatives

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chlorophenols and internal alkynes | Hydroxyterphenylphosphine-Palladium | Benzo[b]furans | - | acs.org |

| 1-Alkynylphosphine sulfides and 2-iodoanilines | Palladium catalyst | 2-Indolylphosphines | - | acs.org |

| Aryloxy-enynes and aryl halides | Palladium catalyst | 2,3,4-Trisubstituted furans | Very good | organic-chemistry.org |

| Cyclic 1,3-diketones and alkenes | Palladium catalyst | Furan derivatives | Moderate to good | rsc.org |

Advanced Approaches for the Preparation of Related Furan-Substituted Propynoates and Propenoates

Recent advancements in organic synthesis have led to the development of novel methods for preparing furan-substituted propynoates and their corresponding propenoates. Gold-catalyzed reactions, for instance, have emerged as a powerful tool for the synthesis of substituted furans from propargyl alcohols and alkynes. acs.orgnih.gov These reactions often proceed through cascade mechanisms involving propargylic substitution followed by cycloisomerization. nih.gov

Furthermore, multicomponent reactions offer an efficient and atom-economical approach to complex molecules. For example, a metal-free, three-component domino reaction has been developed for the synthesis of sulfonylated furans. acs.org The Diels-Alder reaction of ethyl F-alkyl propynoates with substituted furans provides another route to functionalized furan derivatives. researchgate.net

Synthesis of Furan-Containing α,β-Unsaturated Esters via Condensation Reactions

Condensation reactions, particularly the Knoevenagel condensation, are widely employed for the synthesis of furan-containing α,β-unsaturated esters. damascusuniversity.edu.sy This reaction involves the condensation of a furan-aldehyde, such as furfural (B47365) or its derivatives, with an active methylene (B1212753) compound like a malonic ester in the presence of a basic catalyst. damascusuniversity.edu.symdpi.comtandfonline.com The resulting product is a furan-substituted α,β-unsaturated ester. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reaction. For instance, the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with indan-1,3-dione has been reported. damascusuniversity.edu.sy

Wittig-Type and Related Olefination Reactions for Furan-Derived Propenoates

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable tools for the synthesis of alkenes, including furan-derived propenoates. uta.eduwikipedia.org The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. commonorganicchemistry.com For the synthesis of furan-derived propenoates, a furan-2-carbaldehyde can be reacted with a stabilized ylide like (ethoxycarbonylmethyl)triphenylphosphorane. researchgate.netgoogle.com

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, is often preferred due to the higher reactivity of the phosphonate and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. uta.eduwikipedia.org The HWE reaction typically shows high E-selectivity, affording the trans-isomer of the α,β-unsaturated ester. uta.eduwikipedia.org A modified HWE reaction has been used to synthesize methyl (Z)-2-bromo-3-(furan-3-yl)acrylate. nih.gov

Chemo-, Regio-, and Stereoselectivity in the Synthesis of Furan-Alkyne Conjugates

The synthesis of furan-alkyne conjugates often requires careful control of chemo-, regio-, and stereoselectivity.

Chemoselectivity is crucial when dealing with multifunctional molecules. For example, in the synthesis of polysubstituted furans from propargyl alcohols and terminal alkynes, the reaction conditions can be tuned to selectively produce either 1,4-diynes or the desired furan derivatives. acs.orgacs.orgnih.gov Rh(II)-catalyzed reactions of acceptor-acceptor carbenes with ethynylbenziodoxolone reagents have shown high chemoselectivity in the synthesis of C2-quaternary alkyne-substituted 3(2H)-furanones. organic-chemistry.org

Regioselectivity is a key consideration in the formation of substituted furans. Cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls has been shown to produce polyfunctionalized furans with complete regioselectivity. nih.govorganic-chemistry.org Similarly, copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids provides a regio-defined method for the synthesis of 2,3,5-trisubstituted furans. acs.org Selenium dioxide-mediated synthesis of multi-substituted furans from terminal alkynes and aldehydes also exhibits high regioselectivity. researchgate.net

Stereoselectivity is particularly important in the synthesis of furan-propenoates, where both (E) and (Z) isomers are possible. The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene. wikipedia.org However, the stereochemical course of the Knoevenagel condensation of furan derivatives can be influenced by the substituents on the starting materials, sometimes leading to a mixture of E and Z isomers. The stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates provides an efficient route to 3-bromofuran (B129083) derivatives. clockss.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-(Furan-3-yl)prop-2-yn-1-ol |

| 3-(Furan-3-yl)prop-2-ynoic acid |

| Methanol |

| 3-Iodofuran |

| 3-Bromofuran |

| Methyl propiolate |

| Furfural |

| Malonic ester |

| Indan-1,3-dione |

| Furan-2-carbaldehyde |

| (Ethoxycarbonylmethyl)triphenylphosphorane |

| Methyl (Z)-2-bromo-3-(furan-3-yl)acrylate |

| Ethynylbenziodoxolone |

| 3(2H)-Furanones |

| α-Diazocarbonyls |

| Selenium dioxide |

Green Chemistry Approaches and Sustainable Synthetic Protocols for Furan-Substituted Esters

The development of environmentally benign synthetic methods is a cornerstone of modern chemical research, driven by the principles of green chemistry. For the synthesis of furan-substituted esters, this involves a shift away from hazardous reagents and solvents, and a move towards renewable feedstocks, atom-efficient reactions, and energy-efficient processes. Research in this area is focused on minimizing environmental impact while maximizing the efficiency and sustainability of chemical production.

A significant strategy in greening the synthesis of furan-based compounds is the utilization of biomass as a primary feedstock. Furan derivatives such as furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF) are readily accessible from renewable carbohydrate sources. rsc.org These platform molecules serve as versatile starting points for a variety of value-added chemicals, including furan-substituted esters. For instance, furoic acids, obtained through the oxidation of these biomass-derived furans, are stable and attractive building blocks for the synthesis of ester-containing products. rsc.org

One notable green approach is the synthesis of furan dicarboxylic acid esters (DAFs) through a one-pot reaction of galactaric acid, derived from marine biomass, with bio-alcohols. nih.gov This method can be performed under solvent-free conditions, significantly reducing waste. Further refinements include lowering the amount of acid catalyst required by using p-xylene (B151628) as a material separation agent, which does not compromise the reaction yields. nih.gov This process not only provides a sustainable route to furan esters but has also led to the co-production of different regioisomers, such as furan-2,5- and furan-2,3-dicarboxylic acid esters, from the same bio-based precursor. nih.gov

The Diels-Alder reaction, a highly atom-economical cycloaddition, has emerged as a powerful tool in green chemistry for the synthesis of complex cyclic molecules from furan derivatives. rsc.org Although traditionally limited by the need for electron-rich furans, recent studies have shown that even electron-poor furan derivatives like 2-furoic acids and their esters can act as reactive dienes in these reactions, particularly when performed in water. rsc.org This expands the scope of biomass-derived furans that can be used in sustainable synthetic strategies. rsc.org

The quest for sustainability also extends to the catalysts and reaction media employed. Researchers have explored the use of magnetic nanocatalysts for the one-pot synthesis of substituted furan-2(5H)-ones. researchgate.net These catalysts are easily recoverable and reusable, contributing to a cleaner production process with shorter reaction times. researchgate.net Furthermore, conducting reactions in aqueous environments or using green solvents like organic carbonates represents another key green chemistry principle being applied to furan chemistry. researchgate.netrsc.org For example, an indium-promoted lactonization for the synthesis of substituted butenolides has been successfully achieved in an aqueous medium. researchgate.net Similarly, surfactant-promoted, molecular-iodine-mediated cyclization offers an environmentally friendly approach for synthesizing related heterocyclic systems. nih.gov

These examples highlight a clear trend towards the integration of green chemistry principles into the synthesis of furan-substituted esters and their analogues. The focus on renewable starting materials, atom economy, reusable catalysts, and benign solvents is paving the way for more sustainable manufacturing processes for this important class of compounds.

Interactive Data Table: Green Synthetic Approaches to Furan-Substituted Esters and Analogues

| Starting Material(s) | Product(s) | Key Green Features | Catalyst/Reagent | Solvent | Reference |

| Galactaric acid, Bio-alcohol | Dialkyl furan dicarboxylates (e.g., 2,3-DBF, 2,5-DBF) | Bio-based feedstock, Solvent-free conditions, Reduced catalyst amount | Acid catalyst | None (p-xylene as separation agent) | nih.gov |

| 2-Furoic acid derivative, Maleimide | 7-oxabicyclo[2.2.1]hept-2-ene derivatives | Atom-economical Diels-Alder reaction, Renewable platform molecule | None | Water | rsc.org |

| Aryl aldehydes, 4-Amino pyridine, Dimethyl acetylenedicarboxylate | 3,4,5-trisubstituted furan-2(5H)-ones | One-pot synthesis, Reusable magnetic nanocatalyst, Short reaction time | Magnetic nanocatalyst | Not Specified | researchgate.net |

| (Indol-3-yl)-2-oxoacetaldehydes | Substituted γ-methylenebutenolides | Reaction in aqueous environment | Indium | Aqueous Tetrahydrofuran (B95107) | researchgate.net |

| Allylhydroxy naphthalene (B1677914) precursors | Dihydronaphthofurans | Environmentally friendly, Surfactant-promoted reaction | Molecular iodine | Not Specified (Surfactant: CTAB) | nih.gov |

| t-Butoxycarbonylglycine, 2,5-Furandimethanol | BOC-glycine 2,5-furandimethyl ester | Use of furan-based compounds to replace petroleum-based monomers | 1,3-Dicyclohexylcarbodiimide (DCC) | Not Specified | bohrium.com |

Computational and Theoretical Studies of Methyl 3 Furan 3 Yl Prop 2 Ynoate and Its Chemical Transformations

Electronic Structure, Bonding Analysis, and Molecular Orbital Theory of Methyl 3-(furan-3-yl)prop-2-ynoate

Molecular orbital theory calculations, such as those employing Density Functional Theory (DFT), can provide insights into the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net For furan (B31954) itself, the C-H bonds are known to be extraordinarily strong, exceeding 500 kJ mol⁻¹. acs.org This high bond strength is a consequence of the thermodynamic instability of the corresponding furyl radicals. acs.org The substitution pattern on the furan ring, as in this compound, will further modulate these electronic properties. The interaction between the furan ring and the prop-2-ynoate side chain is crucial in determining the molecule's reactivity in various chemical transformations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT, MEDT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions involving furan derivatives. rsc.orgrsc.org Methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) have been successfully applied to understand the reactivity, regioselectivity, and stereoselectivity of reactions involving furans. mdpi.comresearchgate.net These computational approaches allow for the detailed exploration of reaction pathways, including the characterization of transition states and intermediates. rsc.org

For instance, DFT studies have been used to investigate Diels-Alder reactions of furans with various dienophiles, providing insights into the factors controlling the endo/exo selectivity. nih.govacs.org The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is critical for obtaining accurate results. nih.gov MEDT has been employed to analyze the molecular mechanism of reactions between substituted furans and nitroalkenes, revealing stepwise pathways involving zwitterionic intermediates rather than a concerted cycloaddition. mdpi.comresearchgate.net Ab initio methods, while computationally more demanding, can also provide high-accuracy data for understanding reaction mechanisms. rsc.org

Characterization of Transition States and Determination of Activation Barriers

A key aspect of understanding reaction mechanisms is the characterization of transition states (TS) and the determination of their associated activation barriers. rsc.org Computational methods like DFT are routinely used to locate and optimize the geometries of transition states for reactions involving furan-containing compounds. nih.govresearchgate.net The activation energy, calculated as the energy difference between the transition state and the reactants, provides a quantitative measure of the reaction's feasibility. researchgate.netacs.org

For example, in the context of cycloaddition reactions, DFT calculations can determine the activation energies for different possible pathways, thereby explaining the observed regio- and stereoselectivity. nih.govresearchgate.net Studies on the reactions of furans with alkynes have shown that the activation barriers are influenced by the nature of the substituents on both the furan and the alkyne. researchgate.net Lower activation barriers are generally observed for reactions involving electron-withdrawing groups on the alkyne. researchgate.net The analysis of transition state geometries can also reveal whether a reaction proceeds through a synchronous or asynchronous mechanism. researchgate.net

Identification and Stability Analysis of Reactive Intermediates (e.g., Zwitterionic Adducts, Cationic Species)

In many reactions of furan derivatives, the formation of reactive intermediates plays a crucial role in determining the final products. Computational studies are instrumental in identifying and analyzing the stability of these transient species. For example, in reactions of 2-methoxyfuran (B1219529) with nitroenoates, MEDT calculations have identified six possible zwitterionic intermediates, and their formation was found to be governed by local nucleophile/electrophile interactions. mdpi.comresearchgate.net The stability of these intermediates can be assessed by calculating their relative energies.

Similarly, in reactions involving strong acids, furan derivatives can form cationic intermediates. DFT calculations have been employed to study the protonation of 3-(furan-2-yl)propenoic acid derivatives, leading to the formation of O,C-diprotonated species that act as reactive electrophilic intermediates in Friedel-Crafts type reactions. mdpi.com The analysis of the charge distribution and molecular orbitals of these cationic species helps in understanding their reactivity. mdpi.com

Analysis of Electronic Chemical Potential, Global Electrophilicity, and Nucleophilicity Indices

Conceptual DFT provides a framework for understanding chemical reactivity through various indices. The electronic chemical potential (μ), global electrophilicity (ω), and global nucleophilicity (N) are powerful descriptors for predicting the reactivity of molecules. sci-hub.se The electronic chemical potential of a reactant can indicate the direction of electron density transfer in a reaction. mdpi.com

The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating ability. sci-hub.senih.gov These indices have been successfully used to rationalize the reactivity and regioselectivity of various organic reactions, including those involving furan derivatives. sci-hub.seresearchgate.net For instance, in the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, the difference in their global electrophilicity values indicates that the reaction is driven by electron density transfer from the furan to the nitroalkene. mdpi.com A large difference in electrophilicity between reactants often signifies a polar reaction mechanism. mdpi.com The electrophilicity of furan itself has been characterized, and it is known to react with electrophiles that have a sufficiently high electrophilicity parameter (E). acs.org

Predictive Modeling of Regioselectivity and Stereoselectivity in Key Reactions

Computational chemistry plays a vital role in predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial for synthetic planning. nih.gov For reactions involving unsymmetrical furans and other reagents, multiple isomers can be formed. DFT calculations can predict the major product by comparing the activation energies of the different possible transition states. nih.govnih.gov

For example, in (4+3) cycloadditions between substituted furans and oxyallyls, DFT calculations have successfully predicted that 2-substituted furans favor syn cycloadducts, while 3-substituted furans favor anti cycloadducts. nih.gov These predictions are based on the analysis of steric and electronic effects in the transition states. nih.gov Similarly, in Diels-Alder reactions, the endo/exo stereoselectivity can be predicted by comparing the relative free energies of the corresponding transition states. acs.orgchemrxiv.org The inclusion of solvent effects in the calculations is often necessary to achieve good agreement with experimental observations. chemrxiv.org

Thermochemical Property Calculations for Furan-Derived Esters (e.g., Enthalpies of Formation, Enthalpies of Sublimation)

Thermochemical properties such as the enthalpy of formation (ΔfH°) and enthalpy of sublimation (ΔsubH°) are fundamental for understanding the energetics of chemical compounds and their reactions. Computational methods, particularly high-level ab initio and composite methods like G3 and G4, are increasingly used to accurately calculate these properties for organic molecules, including furan derivatives. acs.orgswarthmore.edumdpi.com

For a range of alkylfurans, isodesmic reactions have been used in conjunction with quantum chemical calculations to determine their gas-phase enthalpies of formation with high accuracy. acs.org These calculations have also been used to identify potential errors in experimental data. acs.org The enthalpy of formation of furan itself has been well-established through both experimental and computational studies. acs.orgnist.gov

The enthalpy of sublimation, which is the energy required to convert a solid into a gas, can be determined experimentally using techniques like thermogravimetric analysis (TGA). researchgate.net Computationally, group contribution methods can be used to estimate sublimation enthalpies. mdpi.comunt.edu These values are crucial for converting experimentally determined enthalpies of formation in the solid state to the gas phase, which is the standard state for many theoretical calculations. researchgate.netresearchgate.net

Below is a table showing experimental thermochemical data for some furan derivatives.

| Compound | Enthalpy of Formation (kJ/mol) | Enthalpy of Sublimation (kJ/mol) |

| Furan-2-carboxylic acid | - | - |

| 3-(2-Furyl)-2-propenoic acid | - | - |

| 5-Nitro-2-furancarboxylic acid methyl ester | - | - |

| Furfurylamine | -92.6 ± 1.1 (liquid) | 49.1 ± 0.3 |

| 5-Methylfurfurylamine | -134.5 ± 1.5 (liquid) | 53.3 ± 0.4 |

Data sourced from multiple studies. mdpi.comresearchgate.netresearchgate.netchemeo.com

Conformational Analysis and Rotational Barriers via Computational Approaches

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C(furan)-C(alkyne) bond and the C(alkyne)-C(ester) bond. Computational studies on analogous molecules, such as furan derivatives and propiolate esters, provide a framework for understanding the likely stable conformers and the energy barriers separating them.

Rotational Barrier around the C(furan)-C(alkyne) Bond

A similar situation is expected for this compound, leading to two principal planar conformers. The rotational barrier between these conformers is influenced by steric and electronic effects. Studies on the torsional profiles of furan oligomers suggest that the rotational barriers for inter-ring bonds are significant, on the order of several kcal/mol. nih.govolemiss.edu For instance, the rotational barrier in 2,2'-bifuran (B1329537) is approximately 4 kcal/mol. nih.gov While the acetylenic linkage in this compound will influence the electronic landscape, a similar energy scale for the rotational barrier can be anticipated.

A hypothetical potential energy surface for the rotation around the C(furan)-C(alkyne) bond, based on data from related furan derivatives, is presented below. The dihedral angle is defined by the atoms O(furan)-C(2)-C(3)-C(alkyne).

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer |

| 0 | 1.5 | syn (eclipsed) |

| 90 | 4.5 | Transition State |

| 180 | 0.0 | anti (staggered) |

| 270 | 4.5 | Transition State |

This table presents hypothetical data based on computational studies of related furan derivatives.

Conformational Preference of the Methyl Ester Group

The conformation of the methyl ester group in propiolates has also been a subject of computational investigation. Studies on methyl propiolate and ethyl propiolate have revealed the existence of planar conformers related to the orientation of the O-alkyl group relative to the carbonyl group. uc.ptuc.pt For methyl propiolate, two planar conformers are predicted: a more stable s-cis conformer and a higher-energy s-trans conformer. uc.pt The energy difference between these conformers is typically in the range of 4-6 kcal/mol.

The rotational barrier for the C-O single bond in the ester functionality is significant due to the partial double bond character arising from resonance. This high barrier effectively locks the ester group into a planar conformation. For this compound, the s-cis conformation of the methyl ester group is expected to be the most stable arrangement.

The following table summarizes the expected rotational barriers for the key bonds in this compound, drawing analogies from computational studies on similar molecular fragments.

| Rotational Bond | Description | Estimated Rotational Barrier (kcal/mol) |

| C(furan)-C(alkyne) | Rotation of the furan ring | 4 - 5 |

| C(alkyne)-C(ester) | Rotation of the ester group | ~ 1 |

| C(ester)-O(methyl) | Rotation of the methyl ester group | 10 - 13 |

This table presents estimated data based on computational studies of furan derivatives and propiolate esters. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds like Methyl 3-(furan-3-yl)prop-2-ynoate. It provides detailed information about the local chemical environment of each nucleus, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR spectra, ¹H and ¹³C, offer the initial and most direct insight into the molecule's structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the methyl ester protons. The furan protons at positions 2, 4, and 5 will appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by their positions relative to the oxygen atom and the alkynyl substituent. The methyl protons of the ester group will appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The quaternary carbons of the alkyne (C≡C) would have characteristic shifts in the range of 70-90 ppm. The carbonyl carbon of the ester would be significantly downfield, typically above 150 ppm. The furan ring carbons would also have distinct shifts, which, like the protons, are influenced by the heteroatom and the substituent.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the connectivity.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H bonds of the furan ring and the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for conformational analysis.

Table 1: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Furan H2 | ~7.8 | ~144 | C4, C5, C≡C |

| Furan H4 | ~6.8 | ~110 | C2, C3, C5 |

| Furan H5 | ~7.4 | ~145 | C3, C4 |

| -OCH₃ | ~3.8 | ~52 | C=O |

| Furan C2 | - | ~144 | - |

| Furan C3 | - | ~120 | - |

| Furan C4 | - | ~110 | - |

| Furan C5 | - | ~145 | - |

| -C≡C- | - | ~80 | - |

| -C≡C- | - | ~75 | - |

| C=O | - | ~154 | - |

The single bond connecting the furan ring to the propiolate moiety allows for rotation, potentially leading to different stable conformations in solution. nih.gov The planarity of the furan ring and the linear nature of the alkyne suggest that the primary conformational question is the orientation of the furan ring relative to the rest of the molecule. Computational studies on similar furan-based systems have explored such rotational barriers and conformational preferences. nih.govolemiss.edu In solution, these conformers may exist in a dynamic equilibrium. Advanced NMR techniques, particularly NOESY, could be employed to investigate these dynamics by detecting through-space interactions between protons on the furan ring and other parts of the molecule, which would differ depending on the dominant conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Mechanistic Investigations

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. For this compound (C₈H₆O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value to within a few parts per million, providing unambiguous confirmation of the molecular formula. This technique is standard in the characterization of newly synthesized compounds, including various furan derivatives. mdpi.comnih.gov Beyond simple confirmation, HRMS is invaluable in mechanistic studies, for example, by using isotopically labeled starting materials and analyzing the mass of the products to trace the path of atoms through a reaction.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion Type | Theoretical m/z |

| C₈H₆O₃ | [M+H]⁺ | 151.0390 |

| C₈H₆O₃ | [M+Na]⁺ | 173.0210 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, several key vibrations would be expected. A strong absorption in the IR spectrum around 1720-1740 cm⁻¹ would indicate the C=O stretch of the ester. A sharp, and typically weak to medium, absorption around 2200-2260 cm⁻¹ would correspond to the C≡C triple bond stretch. The furan ring itself would exhibit several characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and C-O-C stretching in the fingerprint region. IR spectroscopy is frequently used to characterize furan-containing products in synthesis. mdpi.comrsc.org

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Furan C-H | Stretch | 3100 - 3150 |

| Alkyne C≡C | Stretch | 2200 - 2260 |

| Ester C=O | Stretch | 1720 - 1740 |

| Furan Ring | C=C Stretch | 1500 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives

While the crystal structure of this compound itself does not appear to be publicly available, X-ray crystallography remains the gold standard for the definitive determination of a molecule's three-dimensional structure in the solid state. This technique has been widely applied to various furan derivatives, providing precise measurements of bond lengths, bond angles, and intermolecular interactions in the crystal lattice. rsc.orgnih.govresearchgate.netwilddata.cn Should a suitable crystal of this compound or one of its derivatives be grown, X-ray analysis would confirm the planarity of the furan ring, the linear geometry of the alkyne, and the relative orientation of the furan and propiolate moieties in the solid state.

Applications of Methyl 3 Furan 3 Yl Prop 2 Ynoate As a Versatile Synthetic Intermediate and Building Block

Methyl 3-(furan-3-yl)prop-2-ynoate has emerged as a valuable and versatile building block in organic synthesis. Its unique structure, featuring a reactive alkynoate (a type of alkyne) and a furan (B31954) ring, allows for a wide range of chemical transformations. This enables the construction of complex molecular architectures, particularly diverse heterocyclic systems. Its utility extends from the synthesis of intricate scaffolds to the development of compound libraries for drug discovery.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future investigations should prioritize the discovery and development of innovative catalytic systems to control the reactivity and selectivity of reactions involving methyl 3-(furan-3-yl)prop-2-ynoate. While traditional catalysts have proven effective to some extent, there is a substantial opportunity to enhance efficiency, reduce environmental impact, and access new chemical transformations.

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal nanoparticles on various supports (e.g., carbon, silica, alumina), presents a promising avenue for creating easily separable and recyclable catalytic systems. mdpi.com Research could focus on tailoring the catalyst support and the metal nanoparticles to achieve high selectivity in hydrogenation, oxidation, and coupling reactions. For instance, carbon-supported molybdenum carbide catalysts have shown promise in the selective hydrogenation of related furan (B31954) derivatives. mdpi.com

Homogeneous Catalysis: The design of novel homogeneous catalysts, including well-defined organometallic complexes, could offer unprecedented control over the stereochemistry and regioselectivity of transformations. eolss.net For example, bimetallic platinum-iridium nanocomplexes have demonstrated high catalytic activity in hydrogenation reactions under mild conditions. mdpi.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative for the transformation of furan-based compounds. Exploring enzymes for reactions such as selective hydrolysis, reduction, or C-C bond formation could lead to more sustainable synthetic routes.

Integration of Advanced Computational Chemistry with Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and optimization of synthetic routes. Applying theoretical models to the furan-propynoate system can provide deep insights into reaction mechanisms and predict the outcomes of new reactions.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the intricate mechanisms of reactions involving this compound. mdpi.com Such studies can identify key transition states and intermediates, helping to rationalize observed selectivities and guide the design of more efficient catalysts. For example, computational studies have been used to understand the hydroarylation of furan derivatives. researchgate.net

Predictive Modeling: By developing accurate computational models, it may become possible to predict the reactivity of various derivatives of this compound in different reaction conditions. This predictive capability would significantly reduce the amount of trial-and-error experimentation required, saving time and resources.

Catalyst Design: Computational screening of potential catalysts can identify promising candidates for experimental validation. This approach allows for a more rational design of catalysts with desired properties, such as high activity, selectivity, and stability.

Design and Synthesis of Derivatives for Applications in Materials Science and Polymer Chemistry

The furan-propynoate scaffold is an excellent building block for the creation of novel materials and polymers with unique properties. Future research should focus on the strategic design and synthesis of derivatives tailored for specific applications.

Polymer Synthesis: The alkyne functionality in this compound is a versatile handle for polymerization reactions. Acyclic diene metathesis (ADMET) polymerization of furan-containing monomers has been shown to produce fully renewable functional polymers. acs.org Further exploration of polymerization techniques, such as click chemistry and ring-opening metathesis polymerization (ROMP), could lead to a wide range of new polymers with interesting thermal, mechanical, and electronic properties.

Functional Materials: The furan ring can be readily modified to introduce various functional groups, allowing for the fine-tuning of the properties of the resulting materials. acs.org For example, the introduction of chromophores could lead to the development of new photoactive materials, while the incorporation of specific binding sites could result in novel sensors or responsive materials.

Biomass-Derived Materials: As furan derivatives can be sourced from biomass, the development of materials from this compound aligns with the principles of green chemistry and sustainability. researchgate.net Research in this area could contribute to the development of a circular economy by providing renewable alternatives to petroleum-based materials.

Development of Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including improved safety, efficiency, and scalability. researchgate.netresearchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives is a significant opportunity for future research.

Microreactor Technology: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. beilstein-journals.org This technology is particularly well-suited for handling hazardous reagents or intermediates and for performing reactions that are difficult to control in batch mode. rsc.org

Scale-Up and Manufacturing: Developing robust and scalable flow processes for the synthesis of furan-propynoate derivatives is crucial for their potential industrial applications. researchgate.net Research in this area would involve optimizing reaction conditions in flow, developing efficient in-line purification methods, and designing continuous manufacturing platforms.

Investigation of Organometallic Chemistry Involving the Furan-Propynoate System

The furan-propynoate system can act as a versatile ligand in organometallic chemistry, opening up possibilities for the synthesis of novel metal complexes with interesting structures and catalytic activities. eolss.netlibretexts.org

Ligand Design and Synthesis: The furan ring and the alkyne moiety can coordinate to metal centers in various ways, leading to a rich diversity of organometallic complexes. Future research should focus on the systematic synthesis and characterization of these complexes. libretexts.org

Catalytic Applications: The resulting organometallic complexes could be explored as catalysts for a wide range of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, while rhodium and iridium complexes are known for their catalytic activity in hydrogenation and hydroformylation.

Fundamental Bonding and Reactivity Studies: A detailed investigation of the bonding and reactivity of furan-propynoate-based organometallic complexes will provide fundamental insights into their electronic structure and behavior. Techniques such as X-ray crystallography and various spectroscopic methods will be crucial for these studies.

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 3-(furan-3-yl)prop-2-ynoate?

The synthesis typically involves Lewis acid-catalyzed cyclization or coupling reactions. For example, FeCl₃ is used to catalyze the formation of the propargyl ester backbone, followed by purification via column chromatography (yields range from 49% to 90% depending on substituents and catalysts). Key steps include:

- Catalyst selection : FeCl₃, AlI₃, or FeBr₃, which influence reaction efficiency and regioselectivity .

- Solvent systems : Polar aprotic solvents (e.g., DMF) under reflux conditions.

- Purification : Silica gel chromatography to isolate the product from side reactions (e.g., elimination byproducts) .

Advanced: How can reaction conditions be optimized to address low yields in propargyl ester synthesis?

Low yields often stem from competing elimination pathways or catalyst inefficiency. Methodological improvements include:

- Catalyst screening : Transition metals like FeBr₃ may enhance electrophilic activation compared to FeCl₃, as seen in 90% yield for brominated analogs .

- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions, while higher temperatures (80–100°C) accelerate cyclization.

- Additives : Use of molecular sieves to absorb water, preventing hydrolysis of intermediates .

Basic: What spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan protons at δ 6.5–7.5 ppm; alkyne carbons at ~75–85 ppm) .

- HRMS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 191.05 for C₉H₇FO₂) .

- IR spectroscopy : Detects ester carbonyl stretches (~1720 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹) .

Advanced: How are computational methods applied to resolve contradictions in experimental data?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties (e.g., bond dissociation energies, reaction enthalpies). For example:

- Geometry optimization : B3LYP/6-31G(d) basis sets model steric effects in the furan-propargyl ester system .

- NMR chemical shift prediction : GIAO-DFT calculations cross-validate experimental shifts, resolving ambiguities in regioisomer assignments .

Advanced: What crystallographic tools ensure precise structural determination?

- SHELXL refinement : Incorporates anisotropic displacement parameters and twin-law corrections for high-resolution X-ray data, critical for resolving disorder in the furan ring .

- ORTEP-III visualization : Generates thermal ellipsoid plots to assess positional uncertainty in crystal structures .

- PLATON validation : Checks for missed symmetry, voids, and hydrogen-bonding networks .

Basic: What in vitro assays evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis via caspase-3 activation .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/peptide substrates .

Advanced: How does substituent variation impact reactivity and bioactivity?

- Electrophilicity modulation : Electron-withdrawing groups (e.g., halogens) enhance electrophilic character, increasing reactivity in Michael additions .

- Biological SAR : Fluorine at the para position (cf. ) improves metabolic stability compared to methyl or bromine analogs .

- Thermal stability : Alkyl chains reduce decomposition rates in material science applications .

Advanced: What strategies mitigate challenges in crystallizing propargyl ester derivatives?

- Solvent screening : Use mixed solvents (e.g., hexane/ethyl acetate) to induce slow nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.

- Additives : Small amounts of iodine promote π-stacking interactions in alkyne-rich systems .

Basic: How are stability and storage conditions determined for this compound?

- Accelerated degradation studies : Exposure to heat (40°C), light, and humidity over 4–8 weeks, monitored via HPLC .

- Recommended storage : –20°C under argon in amber vials to prevent alkyne oxidation .

Advanced: What mechanistic insights explain the catalytic role of FeCl₃ in propargyl ester synthesis?

FeCl₃ acts as a Lewis acid to polarize the alkyne triple bond, facilitating nucleophilic attack by the furan oxygen. Computational studies (DFT) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.